molecular formula C18H18N4O5S B11425559 4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzenesulfonamide

4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11425559
M. Wt: 402.4 g/mol
InChI Key: XCDMLRWWQJLDEF-UHFFFAOYSA-N
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Description

4-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of an amidoxime with a nitrile under acidic conditions . The phenyl group is introduced via a nucleophilic aromatic substitution reaction, and the sulfonamide group is added through a sulfonation reaction followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The oxadiazole ring can be reduced to form a dihydro-oxadiazole derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of dihydro-oxadiazole.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.

    Sulfonamide Derivatives: Compounds with different aromatic groups attached to the sulfonamide moiety.

Uniqueness

4-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of the oxadiazole ring and the sulfonamide group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N4O5S/c1-13(2)21(28(25,26)16-10-8-15(9-11-16)22(23)24)12-17-19-18(20-27-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3

InChI Key

XCDMLRWWQJLDEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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